Elastase Inhibitor III

Description

The Enzymatic Role of Elastase in Biological Systems

Elastase is a class of enzymes belonging to the protease family, specifically the serine proteases, which are distinguished by a key serine residue in their active site. pharmiweb.com The primary function of elastase is the breakdown of proteins, with a unique capability to hydrolyze elastin (B1584352), a critical protein that confers elasticity to connective tissues in organs such as the skin, lungs, and blood vessels. pharmiweb.comwikipedia.orglongdom.org

Elastases are produced in various parts of the human body, most notably by the pancreas and by immune cells like neutrophils and macrophages. pharmiweb.comontosight.ai Pancreatic elastase is secreted into the small intestine as an inactive zymogen, proelastase, which is then activated by trypsin. longdom.orgworthington-biochem.com In the digestive system, it plays a crucial role in the breakdown of dietary proteins. pharmiweb.com In the immune system, neutrophil elastase is a key component of the innate immune response. Released by neutrophils during inflammation, it helps to degrade invading microorganisms and cellular debris. pharmiweb.comlongdom.org It is also involved in the non-oxidative defense pathway against bacteria by breaking down their outer membrane proteins. nih.gov

Beyond digestion and immunity, elastase is integral to tissue remodeling and repair. pharmiweb.com It contributes to the restructuring of the extracellular matrix (ECM) by clearing away old or damaged elastin, facilitating the synthesis of new fibers, a process vital for development and wound healing. pharmiweb.com However, the potent proteolytic activity of elastase necessitates tight regulation. An imbalance between elastase and its natural inhibitors, such as α1-antitrypsin, can lead to excessive elastin degradation and tissue damage. longdom.orgfrontiersin.org This dysregulation is implicated in the pathophysiology of several diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and abdominal aortic aneurysms. wikipedia.orgontosight.ainih.gov

Conceptual Framework of Protease Inhibition as a Research Modality

Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides, playing a regulatory role in virtually all biological processes. researchgate.net The targeted inhibition of these enzymes has become a fundamental strategy in biochemical research and drug development. mdpi.com Protease inhibitors are molecules that bind to proteases and block their activity. This inhibition can be achieved through various mechanisms, including competitive, non-competitive, and irreversible binding to the enzyme's active site or allosteric sites. scbt.comnih.gov

In biochemical research, protease inhibitors serve as invaluable tools for elucidating the physiological and pathological roles of specific proteases. scbt.com By selectively blocking the activity of an enzyme like elastase, researchers can study the downstream consequences of its absence in cellular and animal models. scbt.comersnet.org This approach helps to unravel the complex signaling pathways and cellular processes that are modulated by proteases. researchgate.net The use of inhibitors is crucial for understanding the function of proteases in tissue maintenance, inflammation, and repair mechanisms. scbt.com

The development of specific protease inhibitors has been a successful strategy for creating therapeutic agents for a range of diseases, including hypertension, cancer, and viral infections like HIV. researchgate.netmdpi.com For instance, inhibitors targeting human neutrophil elastase (HNE) are investigated for their potential in treating inflammatory conditions where excessive elastase activity contributes to tissue destruction. frontiersin.orgnih.gov The general strategy involves identifying a small molecule that can specifically block the active site of the target protease. nih.gov The study of protease inhibitors, therefore, not only advances our fundamental understanding of biology but also drives the discovery of new therapeutic interventions. researchgate.netoup.com

Positioning of Elastase Inhibitor III within Academic Inquiry

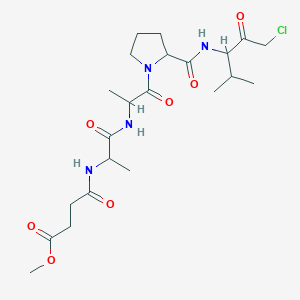

Within the broad field of protease inhibition research, this compound has been established as a specific and potent tool for investigating the activity of human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE). sigmaaldrich.commerckmillipore.com this compound is a synthetic, irreversible inhibitor belonging to the chloromethyl ketone (CMK) class of protease inhibitors. sigmaaldrich.commedchemexpress.com Its chemical sequence is Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone, often abbreviated as MeOSuc-AAPV-CMK. sigmaaldrich.commedchemexpress.com

This compound is recognized in academic and research settings for its high specificity towards HLE. merckmillipore.com It acts as a potent irreversible inhibitor of HLE with a reported inhibition constant (Ki) of 10 µM. sigmaaldrich.commerckmillipore.com Its mechanism involves the alkylation of the active site histidine residue of the elastase enzyme. This compound is also known to inhibit other related serine proteases, such as cathepsin G and proteinase 3, but it is primarily utilized as a benchmark inhibitor for HLE in research applications. medchemexpress.com

Research studies have employed this compound to explore the role of HLE in various pathological processes. For example, it has been used in studies to protect against lung injury induced by the instillation of elastase, demonstrating its utility in models of inflammatory lung diseases. sigmaaldrich.commerckmillipore.com By blocking the cleavage of specific substrates by HLE, such as adiponectin, researchers can investigate the downstream effects of elastase activity. medchemexpress.com Its utility as a research tool is underscored by its commercial availability as a purified, solid chemical for laboratory use. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Physicochemical and Inhibitory Properties of this compound

| Property | Value | Source(s) |

| Synonym | MeOSuc-Ala-Ala-Pro-Val-CMK, HLE Inhibitor | sigmaaldrich.com |

| Molecular Formula | C₂₂H₃₅ClN₄O₇ | sigmaaldrich.com |

| Molecular Weight | 502.99 g/mol | sigmaaldrich.com |

| Appearance | White solid | sigmaaldrich.com |

| Purity | ≥97% (HPLC) | sigmaaldrich.com |

| Primary Target | Human Leukocyte Elastase (HLE) | sigmaaldrich.commerckmillipore.com |

| Inhibition Constant (Ki) | 10 µM (for HLE) | sigmaaldrich.commerckmillipore.com |

| Mechanism of Action | Irreversible inhibitor | merckmillipore.com |

Properties

IUPAC Name |

methyl 4-[[1-[[1-[2-[(1-chloro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35ClN4O7/c1-12(2)19(16(28)11-23)26-21(32)15-7-6-10-27(15)22(33)14(4)25-20(31)13(3)24-17(29)8-9-18(30)34-5/h12-15,19H,6-11H2,1-5H3,(H,24,29)(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDFLJMBAYGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Elastase Inhibitor Iii Activity

Nature of Inhibition

The interaction between an inhibitor and the enzyme elastase can be characterized by the nature of the binding, which dictates whether the enzyme's activity is temporarily or permanently blocked.

Irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, permanently inactivating it. This type of inhibition is characteristic of certain classes of synthetic elastase inhibitors.

Chloromethyl ketones: These compounds function as potent irreversible inhibitors by forming covalent bonds with the active site of neutrophil elastase. scbt.comacs.org The unique peptide sequence of some of these inhibitors allows for selective interactions within the active site before the chloromethyl ketone group facilitates irreversible binding. scbt.com

β-Lactams: Appropriately substituted cephalosporins and other β-lactams can act as time-dependent, irreversible inhibitors of elastase. nih.gov The mechanism involves the formation of two covalent bonds with the active site of porcine pancreatic elastase, specifically at the serine (Ser195) and histidine (His57) residues. nih.gov

Isocoumarins: Certain isocoumarin (B1212949) derivatives act as irreversible inhibitors by alkylating the active site histidine at a physiological pH of 7.5. rcsb.org At a lower pH (5.0), the primary mechanism shifts towards the formation of a stable acyl-enzyme derivative. rcsb.org

Competitive inhibition is a reversible process where the inhibitor molecule binds to the active site of the elastase enzyme, thereby preventing the natural substrate from binding. ontosight.ainih.gov This mode of inhibition is common among both natural and synthetic elastase inhibitors.

The inhibitor's structure often mimics that of the enzyme's natural substrate, allowing it to fit into the active site. nih.gov For instance, Sivelestat is a known competitive inhibitor of human neutrophil elastase. medchemexpress.com Similarly, the natural protein thrombospondin acts as a tight-binding competitive inhibitor, binding close enough to the active site to block access for both small synthetic substrates and larger protein substrates. nih.gov The effectiveness of a competitive inhibitor is often expressed by its inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition.

Factors such as pH can significantly influence the stability of the complex. For example, the complex between elastase and the inhibitor eglin c is substantially less stable at pH 5.0 compared to pH 7.4. nih.gov Some inhibitors, like Elasnin, are noted for inducing conformational changes in elastase that lead to a slow dissociation rate, ensuring sustained modulation of the enzyme's activity. scbt.com

| Inhibitor | Target Elastase | Inhibition Constant (Kᵢ) | Association Rate (kₐₛₛ or kₒₙ) | Dissociation Rate (kₒff or kₐᵢₛₛ) |

|---|---|---|---|---|

| Sivelestat | Human Neutrophil Elastase | 200 nM medchemexpress.com | - | - |

| Alvelestat (AZD9668) | Neutrophil Elastase | 9.4 nM medchemexpress.com | - | - |

| Eglin c | Human Pancreatic Elastase | 0.37 nM nih.gov | 7.3 x 10⁵ M⁻¹s⁻¹ nih.gov | 2.7 x 10⁻⁴ s⁻¹ nih.gov |

| FK706 | Human Neutrophil Elastase | 4.2 nM medchemexpress.com | - | - |

| GW-311616 | Human Neutrophil Elastase | 0.31 nM medchemexpress.com | - | - |

| 4-oxo-β-lactam 3 | Human Leukocyte Elastase | - | 1.46 x 10⁶ M⁻¹s⁻¹ tandfonline.com | - |

Molecular Interactions Governing Binding

The binding affinity and specificity of an inhibitor are determined by a combination of non-covalent interactions with the amino acid residues in the enzyme's active site.

Hydrogen bonds are crucial for the stabilization and specific orientation of an inhibitor within the elastase active site. scbt.comresearchgate.net These bonds can form between the inhibitor and the side chains or backbone of the enzyme's amino acid residues.

Lyngbyastatin 7: Co-crystal structures show that this inhibitor forms extensive hydrogen bonds with elastase and several water molecules within the active site. nih.gov

Secretory Leukocyte Proteinase Inhibitor (SLPI): X-ray crystallography data reveals that residues L72 and Y68 of this natural inhibitor are key for forming hydrogen bonds with neutrophil elastase. oatext.com

Isocoumarin Inhibitors: The guanidino group of 4-chloro-3-ethoxy-7-guanidinoisocoumarin (B52176) forms hydrogen bonds with the carbonyl and hydroxyl groups of the Thr-41 residue in porcine pancreatic elastase. rcsb.org

General Observations: The inhibition of elastase by polyphenolic compounds often relies on hydrogen bonds between the hydroxyl groups of the phenol (B47542) and the amino acid side chains of the enzyme. researchgate.net

Hydrophobic interactions and van der Waals forces are fundamental drivers for the association between an inhibitor and the protein. researchgate.net These interactions are particularly important for elastase, which has a preference for cleaving after small, hydrophobic amino acids like alanine (B10760859) and valine. nih.gov

Dihydropyrimidone Inhibitors (DHPI): The primary binding interactions for this class of inhibitors involve van der Waals forces with hydrophobic residues such as Val190, Ala213, and Val216 in the elastase active site. researchgate.net The inhibitor's trifluoromethyl phenyl group extends deep into the S1 subsite, forming these critical contacts. researchgate.net

SSR 69071: This potent inhibitor engages elastase through a series of intricate van der Waals interactions and hydrogen bonds, which stabilize the enzyme-inhibitor complex. scbt.com

General Principles: Inhibitors are often designed with hydrophobic features that can fit into specific subsites (pockets) of the elastase active site. For example, the S1 pocket of elastase accommodates small alkyl side chains, and inhibitors with corresponding features show enhanced potency. rcsb.orguminho.pt

Conformational Changes Induced in the Enzyme upon Inhibitor Binding

The binding of Elastase Inhibitor III, a peptide chloromethyl ketone, to elastase is an intricate process that culminates in the irreversible inactivation of the enzyme. This process involves significant and localized conformational changes, primarily centered within the enzyme's active site, rather than large-scale alterations of the entire protein structure. The mechanism proceeds through the formation of intermediate complexes before the final, stable covalent bond is established.

Initially, the inhibitor, with its peptide sequence MeOSuc-Ala-Ala-Pro-Val, is recognized by the substrate-binding cleft of elastase. This recognition leads to the formation of a reversible Michaelis-like complex. nih.gov Following this initial binding, a subsequent intermediate, a hemiketal, is proposed to form. This hemiketal results from the nucleophilic attack of the active site serine residue (Ser-195) on the carbonyl carbon of the inhibitor's chloromethyl ketone group. nih.gov The formation of this tetrahedral intermediate represents a critical, localized conformational adjustment within the catalytic center.

The final and irreversible step is the alkylation of the active site histidine residue (His-57) by the chloromethyl ketone moiety. This results in the formation of a stable covalent cross-link between Ser-195 and His-57 via the inhibitor. researchgate.net This covalent modification permanently locks the active site in an inactive conformation, representing the ultimate and most significant conformational change induced by the inhibitor.

Structural studies of human neutrophil elastase (HNE) complexed with a closely related peptide chloromethyl ketone inhibitor, methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone (MSACK), provide detailed insights into the final bound state. researchgate.net These studies confirm that the inhibitor's peptide backbone occupies the substrate-binding cleft, forming interactions analogous to a natural substrate. The crucial covalent bond forms between the inhibitor's methylene (B1212753) carbon (from the CH2Cl group) and the Nε2 atom of the His-57 side chain. Simultaneously, the inhibitor's carbonyl oxygen forms a covalent bond with the Oγ atom of the Ser-195 side chain, effectively creating a stable adduct that cross-links these two key catalytic residues. researchgate.net

The table below summarizes the key interactions and conformational states during the inhibition of elastase by this compound.

| Stage of Inhibition | Description | Key Residues Involved | Nature of Conformational Change |

| Initial Binding | Reversible formation of a Michaelis-like complex. | Substrate binding cleft residues | Non-covalent docking of the inhibitor. |

| Hemiketal Formation | Nucleophilic attack by Ser-195 on the inhibitor's carbonyl carbon. | Ser-195 | Formation of a transient tetrahedral intermediate. |

| Covalent Inactivation | Alkylation of His-57 and formation of a stable adduct. | His-57, Ser-195 | Irreversible covalent cross-linking of catalytic residues, locking the active site. |

Enzyme Specificity and Selectivity Profiling of Elastase Inhibitor Iii

Primary Target Specificity: Human Leukocyte Elastase (HLE) / Human Neutrophil Elastase (HNE)

Elastase Inhibitor III is a potent and irreversible inhibitor of human leukocyte elastase (HLE), also known as human neutrophil elastase (HNE). merckmillipore.comsigmaaldrich.comscientificlabs.co.uk This inhibitory action is a key characteristic of the compound. merckmillipore.comsigmaaldrich.comscientificlabs.co.uk The mechanism of inhibition involves the formation of a stable complex with the enzyme, effectively blocking its catalytic activity. merckmillipore.comsigmaaldrich.comscientificlabs.co.uk

The potency of this compound against HLE is quantified by its inhibition constant (Ki), which has been reported to be 10 µM. merckmillipore.comsigmaaldrich.comscientificlabs.co.uk This value indicates a strong binding affinity between the inhibitor and the enzyme. The irreversible nature of this inhibition means that the enzyme's activity is permanently neutralized once bound to the inhibitor. merckmillipore.comsigmaaldrich.comscientificlabs.co.uk

Table 1: Inhibition of Human Leukocyte Elastase by this compound

| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |

| Human Leukocyte Elastase (HLE) | This compound | 10 | Irreversible |

Cross-Reactivity with Related Serine Proteases

The selectivity of an enzyme inhibitor is a critical aspect of its profile, determining its potential for off-target effects. The cross-reactivity of this compound has been evaluated against several other serine proteases that share structural and functional similarities with HLE.

Proteinase 3 (PR3)

Proteinase 3 (PR3) is another serine protease found in the azurophilic granules of neutrophils, alongside HLE and cathepsin G. frontiersin.orgnih.gov Research indicates that MeOSuc-AAPV-CMK, the chemical name for this compound, also demonstrates inhibitory activity against PR3. medchemexpress.com While HLE is its primary target, the cross-reactivity with PR3 suggests a broader inhibitory spectrum among neutrophil serine proteases. medchemexpress.comacs.org Dual inhibition of both HNE and PR3 is being explored as a potentially beneficial therapeutic strategy for certain inflammatory conditions. acs.org

Cathepsin G

Cathepsin G is a chymotrypsin-like serine protease also located in neutrophil azurophilic granules. frontiersin.orgnih.gov Studies have shown that this compound (MeOSuc-AAPV-CMK) inhibits cathepsin G. medchemexpress.com This cross-reactivity highlights the inhibitor's ability to target multiple proteases within the neutrophil arsenal.

Pancreatic Elastase

While both are elastases, human leukocyte elastase and pancreatic elastase are distinct enzymes. Some elastase inhibitors show varying degrees of cross-reactivity. For instance, certain non-peptidic trifluoromethyl ketone-based inhibitors have been studied using porcine pancreatic elastase (PPE) as a model for HLE due to their close relation. nih.gov However, the specific inhibitory activity of this compound against pancreatic elastase is not as extensively documented in the provided results as its potent action against HLE.

Trypsin and Chymotrypsin (B1334515)

Trypsin and chymotrypsin are well-known digestive serine proteases. researchgate.net The inhibitory profile of this compound against these enzymes is not definitively established in the provided search results. However, studies on other elastase inhibitors, such as those derived from natural sources, have shown varied cross-reactivity with trypsin and chymotrypsin, indicating that this is a common consideration in inhibitor profiling. mdpi.comkoreascience.kr

Methodologies for Selectivity Assessment

A variety of methodologies are employed to assess the selectivity of elastase inhibitors, ensuring a comprehensive understanding of their activity profile.

A common approach involves in vitro enzyme inhibition assays. google.com These assays typically utilize a chromogenic or fluorogenic substrate that is specific to the enzyme of interest. google.comjmb.or.krmdpi.com For example, N-Succinyl-Ala-Ala-Ala-p-nitroanilide is a frequently used chromogenic substrate for elastase. jmb.or.krmdpi.com The rate of substrate cleavage is measured in the presence and absence of the inhibitor to determine the inhibitory potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki value. jmb.or.krfrontiersin.org

To assess selectivity, the inhibitor is tested against a panel of related proteases, such as proteinase 3, cathepsin G, trypsin, and chymotrypsin, using their respective specific substrates. ersnet.org Comparing the IC50 or Ki values across these different enzymes provides a quantitative measure of the inhibitor's selectivity. acs.org

Further characterization can be achieved through techniques like X-ray crystallography, which can reveal the molecular interactions between the inhibitor and the enzyme's active site, providing a structural basis for its specificity. nih.gov Computational methods, such as molecular docking and pharmacophore modeling, are also increasingly used to predict and understand the binding requirements for selective inhibition. mdpi.com

Structure Activity Relationship Sar Studies of Elastase Inhibitor Iii and Its Derivatives

Identification of Key Pharmacophoric Elements

The inhibitory potency of elastase inhibitors is highly dependent on specific structural motifs and functional groups that interact with the active site of the enzyme.

The residues at the P1 and P'1 positions of a peptide or peptidyl inhibitor play a critical role in determining its binding affinity and specificity for elastase. The S1 subsite of elastase is a hydrophobic pocket that preferentially accommodates small, hydrophobic amino acid residues at the P1 position of the substrate or inhibitor. ingentaconnect.commdpi.com

Studies on various elastase inhibitors have demonstrated that substitutions at the P1 position significantly impact their inhibitory activity. For instance, in the case of the Kazal-type inhibitor CmPI-II, replacing the P1 arginine with alanine (B10760859) not only abolished its trypsin inhibitory activity but also enhanced its inhibitory effect on elastase. nih.gov This highlights the importance of an aliphatic residue at the P1 position for effective elastase inhibition. researchgate.net Research on mutants of bovine pancreatic trypsin inhibitor (BPTI) showed that substitutions at the P1 position could alter the association constants with serine proteases by several orders of magnitude. researchgate.net Specifically, for elastase-like proteases, small hydrophobic residues like alanine or valine at the S1 site are preferred. mdpi.com The substitution of the P1 residue can greatly influence the intrinsic inhibitory activities of the inhibitors against elastase. mdpi.com

The following table summarizes the effect of P1 substitutions on the inhibitory activity of various elastase inhibitors.

| Inhibitor Scaffold | Original P1 Residue | Modified P1 Residue | Effect on Elastase Inhibition |

| Kazal-type (CmPI-II) | Arginine | Alanine | Increased |

| BPTI | Lysine | Alanine | Increased |

| BmSPI38 | Glycine | Gln, Ser, or Thr | Enhanced |

| BmSPI39 | Alanine | Gln, Ser, or Thr | Enhanced |

This table illustrates the general trend observed in studies where P1 substitutions were made to enhance elastase inhibitory activity.

The carbamate (B1207046) functional group is a key feature in many potent elastase inhibitors. google.comgoogle.com.na Carbamate esters can act as active-site-directed inhibitors of elastase. google.com For example, peptidyl carbamates have been designed as effective inhibitors of HNE. nih.gov The development of simple carbamate esters as elastase inhibitors has been a focus of research to improve stability and bioavailability. google.com.na The carbamate functionality contributes to the irreversible inactivation of the enzyme. frontiersin.org

Studies on cinnamic acid derivatives have revealed the importance of aromatic ortho-dihydroxy groups combined with a lipophilic residue for optimal binding to the active site of human neutrophil elastase. ingentaconnect.comnih.govresearchgate.net Docking studies have shown that the two ortho-dihydroxy groups can form hydrogen bonds with key residues in the active site, including the catalytic triad (B1167595) (His57 and Ser195). researchgate.net This structural element appears to be a prerequisite for a significant inhibitory effect. ingentaconnect.comresearchgate.net The combination of the ortho-dihydroxy groups and a lipophilic moiety enhances the interaction with the enzyme's active site. nih.govresearchgate.net For instance, bornyl caffeate, which possesses both these features, shows notable inhibitory activity against HNE. researchgate.netresearchgate.net Further research has indicated that a specific lipophilic shape, in addition to the ortho-dihydroxy groups, is necessary for inhibitory activity. sorbonne-universite.fr

The table below shows the inhibitory concentrations (IC50) of some cinnamic acid derivatives against HNE, highlighting the importance of the ortho-dihydroxy group.

| Compound | Key Structural Features | IC50 against HNE (µM) |

| Bornyl Caffeate | Ortho-dihydroxy groups, lipophilic bornyl ester | ~1.7 |

| Bornyl p-Coumarate | Single hydroxyl group, lipophilic bornyl ester | >1000 |

| Bornyl Ferulate | Methoxy and hydroxyl group, lipophilic bornyl ester | >1000 |

| Caffeic Acid | Ortho-dihydroxy groups, no lipophilic ester | Higher concentration needed for inhibition |

Data sourced from studies on cinnamic acid derivatives. ingentaconnect.comresearchgate.net

Structural Modifications and Analog Development

The development of novel elastase inhibitors often involves modifying existing scaffolds to improve their potency, selectivity, and pharmacokinetic properties.

Both peptidyl and non-peptidyl scaffolds have been extensively explored in the design of elastase inhibitors. acs.orgescientificpublishers.com Peptidyl inhibitors, often derived from natural sources or based on the substrate sequence of elastase, have yielded potent compounds. mdpi.combohrium.com However, their application can be limited by poor metabolic stability and bioavailability. researchgate.net

To overcome these limitations, research has focused on developing non-peptidyl inhibitors. acs.org These smaller molecules can offer improved pharmacokinetic profiles. escientificpublishers.com An example includes the development of dihydropyridine-based non-peptidyl inhibitors, which have shown picomolar potency against HNE. escientificpublishers.com The goal of exploring diverse scaffolds is to identify compounds with optimal therapeutic potential.

The architecture of peptide-based inhibitors, whether linear or cyclic, significantly influences their properties. Cyclic peptides generally exhibit greater conformational stability and resistance to enzymatic degradation compared to their linear counterparts. researchgate.netnih.gov This increased stability can lead to a longer half-life in the body. mdpi.com

Several cyclic peptides isolated from natural sources, such as bacteria and marine sponges, have demonstrated potent elastase inhibitory activity. mdpi.comfrontiersin.org For instance, cyclotheonellazoles from marine sponges are potent elastase inhibitors. mdpi.com The rigidity of the cyclic structure can enhance binding affinity to the target enzyme. nih.gov While linear peptides can also be potent inhibitors, they are often more susceptible to proteolysis. mdpi.comresearchgate.netresearchgate.net However, both linear and cyclic peptides from natural sources have shown remarkable inhibitory values, providing a strong starting point for the development of new drugs. mdpi.comresearchgate.net

The table below compares the general properties of cyclic and linear peptide elastase inhibitors.

| Property | Cyclic Peptides | Linear Peptides |

| Stability | Generally higher resistance to proteases | More susceptible to degradation |

| Conformational Flexibility | More rigid, defined 3D structure | More flexible |

| Binding Affinity | Often higher due to pre-organized conformation | Can be high, but flexibility may lead to entropy loss upon binding |

| Natural Sources | Commonly found in bacteria and marine sponges | Found in a wide range of organisms, including animals and plants |

This table provides a generalized comparison based on multiple sources. mdpi.comresearchgate.netnih.gov

Computational Approaches in SAR Analysis

Computational methods have become indispensable in the study of structure-activity relationships (SAR) for elastase inhibitors, providing deep insights into the molecular interactions that govern inhibitory activity. These in silico techniques, including molecular docking and virtual screening, allow for the rapid assessment of large compound libraries and the rational design of novel, potent, and selective inhibitors. By modeling the interactions between an inhibitor and the elastase active site, researchers can predict binding affinities and identify key structural features required for effective inhibition.

Molecular Docking Calculations for Binding Mode Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is instrumental in elucidating the binding modes of Elastase Inhibitor III and its derivatives, providing a three-dimensional visualization of the inhibitor within the enzyme's active site. nih.govmdpi.com Docking studies have been successfully employed to understand the interactions of various classes of elastase inhibitors, including peptidyl ketones, dihydropyrimidones, and natural product derivatives. nih.govacs.org

In a typical molecular docking workflow, the three-dimensional structure of the elastase enzyme, often obtained from X-ray crystallography (e.g., PDB ID: 5A8Z), is used as the receptor. rsc.org The small molecule inhibitor (ligand) is then computationally placed into the active site of the enzyme, and its various possible conformations and orientations are evaluated. nih.gov Scoring functions are used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction. mdpi.com

Key amino acid residues within the elastase active site that frequently interact with inhibitors include those in the S1 and S2 subsites. nih.govnih.gov For instance, docking studies have revealed that the binding of inhibitors to human neutrophil elastase (HNE) often involves hydrogen bonds with residues such as Ser195, His57, and Ser214. rootspress.org Hydrophobic interactions with residues like Phe192 also play a crucial role in stabilizing the inhibitor-enzyme complex. rootspress.org

For example, in a study of quinoline (B57606) derivatives, molecular docking was used to determine the binding interaction pattern between the inhibitors and the elastase enzyme. nih.gov Similarly, for cinnamic acid derivatives, docking calculations showed that aromatic ortho-dihydroxy groups combined with a lipophilic residue were important for optimal binding within the active site. researchgate.net The validation of a docking protocol is often achieved by redocking a co-crystallized ligand into the active site and comparing the predicted pose with the experimentally determined one. nih.gov A low root-mean-square deviation (RMSD) between the two poses indicates a reliable docking procedure. mdpi.com

The insights gained from molecular docking, such as the specific hydrogen bonds and hydrophobic contacts, are invaluable for the rational design of more potent and selective elastase inhibitors. acs.orgnih.gov

Table 1: Molecular Docking Results for Selected Elastase Inhibitors This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | PDB ID of Elastase | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Dihydropyrimidone | 5A8Z | S1 and S2 subsites | Not specified | nih.gov |

| Sivelestat Analogue | Not specified | Ser195, His57, Ser214, Phe192 | Not specified | rootspress.org |

| Azolactone (LCB016) | Not specified | Not specified | Not specified | nih.gov |

| Adamantyl-iminothiazolidinone | Not specified | SER225, GLN200, SER203, SER222, HIS60, VAL224, VAL103, PHE223, TRP179, ARG226 | -28.82 | nih.gov |

| Quinoline Derivative (Q11) | Not specified | Not specified | Not specified | nih.gov |

| Cinnamic Acid Derivative | Not specified | Not specified | Not specified | researchgate.net |

| Argan By-product (Isoquercetin) | 1BRU | Ser195 | -7.8 | mdpi.com |

| Walnut Peptide (FFVPF) | Not specified | Not specified | -5.22 | nih.gov |

| Triazole Analogue (Ligand 18) | Not specified | Not specified | Not specified | rjptonline.org |

| Indanedione Derivative | 5A8Z | Not specified | Not specified | rsc.org |

| Arctium lappa Polyphenol | 5A0A | Not specified | -6.538 to -7.607 | mdpi.com |

In Silico Screening and Lead Compound Identification

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as elastase. nih.govresearchgate.net This approach significantly accelerates the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing. nih.gov

The process often begins with a structure-based virtual screening campaign, where a library of compounds is docked into the active site of the elastase enzyme. nih.govresearchgate.net For example, an in-house library of over 100,000 unique molecular entities was screened against the elastase crystal structure to identify novel small-molecule inhibitors. nih.gov The compounds are ranked based on their predicted binding affinity or other scoring metrics. Those with the best scores are then selected for further investigation. researchgate.net

Another approach is pharmacophore-based screening. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the target. This model can be generated based on the structure of a known inhibitor-enzyme complex. researchgate.net A library of compounds is then screened to find molecules that match the pharmacophore hypothesis. In one study, a library of 449,008 natural products was screened against a pharmacophore model generated for human neutrophil elastase (HNE), resulting in the identification of 29,613 potential hits. researchgate.net These hits were then subjected to molecular docking to refine the selection. researchgate.net

Following the initial in silico screening, the identified hit compounds are typically subjected to further computational analysis, such as predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rootspress.org This helps to filter out compounds with undesirable pharmacokinetic profiles early in the discovery pipeline.

Successful in silico screening campaigns have led to the identification of novel elastase inhibitor scaffolds. For instance, an azolactone derivative, LCB016, was identified through in silico screening and subsequently confirmed to have inhibitory activity against neutrophil elastase. nih.govresearchgate.net Similarly, studies on adamantyl-iminothiazolidinone hybrids used in silico screening to identify potent derivatives, which were then synthesized and evaluated in vitro. nih.govnih.gov

The integration of in silico screening with experimental validation provides a powerful strategy for the discovery and optimization of new lead compounds for elastase inhibition.

Table 2: Examples of In Silico Screening for Elastase Inhibitor Discovery This table is interactive and can be sorted by clicking on the column headers.

| Screening Method | Compound Library | Number of Compounds Screened | Number of Hits Identified | Lead Compound Example | Reference |

|---|---|---|---|---|---|

| Structure-based docking | In-house library | >100,000 | Not specified | LCB016 | nih.gov |

| Pharmacophore-based & Docking | SN3 database of natural products | 449,008 | 29,613 (pharmacophore hits) | SN0338951, SN0436937 | researchgate.net |

| Molecular Docking | Designed Sivelestat analogues | Not specified | Not specified | Analogue 01-04 | rootspress.org |

| Molecular Docking | Designed adamantyl-iminothiazolidinone hybrids | Not specified | Not specified | Compounds 5a, 5f, 5g, 5h | nih.govnih.gov |

Enzyme Kinetic Characterization of Elastase Inhibitor Iii

Determination of Inhibition Constants (Ki, IC50)

The inhibitory potential of Elastase Inhibitor III is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These parameters are crucial for comparing its efficacy against different elastase enzymes.

For human neutrophil elastase (HNE), a key enzyme in inflammatory processes, the IC50 value for this compound has been reported. One study determined an IC50 of 10 µM. uni-muenchen.de It is noted that this value can be influenced by experimental conditions such as incubation time and temperature. uni-muenchen.de For instance, a different study reported a significantly lower IC50 value, which was attributed to longer incubation times and higher temperatures during the assay. uni-muenchen.de

This compound also demonstrates inhibitory activity against cathepsin G and proteinase 3. medchemexpress.commedchemexpress.com

| Enzyme Source | IC50 (µM) | Ki (µM) |

| Human Neutrophil Elastase | 10 uni-muenchen.de | Not specified |

| Porcine Pancreatic Elastase | Not specified | Not specified |

Note: Specific Ki values for this compound against human neutrophil elastase and porcine pancreatic elastase, as well as the IC50 value against porcine pancreatic elastase, were not available in the searched literature.

Association and Dissociation Rate Constants (k_on, k_off)

The kinetics of the binding interaction between an inhibitor and its target enzyme are defined by the association rate constant (k_on) and the dissociation rate constant (k_off). These constants describe the rates at which the inhibitor-enzyme complex is formed and broken down, respectively.

For this compound, the second-order rate constant (often denoted as k_obs/[I] or k_assoc) for the inhibition of human neutrophil elastase has been determined to be 922 M⁻¹s⁻¹. oaepublish.com This value provides a measure of the efficiency of the inhibition.

Analysis of Slow-Binding Kinetics

This compound is characterized as a slow-binding inhibitor. nih.gov This type of inhibition is distinguished by a time-dependent increase in enzyme inhibition, where the final steady-state of inhibition is not achieved instantaneously but rather over a period of time. rsc.org

The mechanism of slow-binding inhibition often involves an initial weak binding of the inhibitor to the enzyme to form an initial encounter complex, which then undergoes a slower conformational change to a more tightly bound final complex. rsc.org This kinetic behavior is significant as it suggests that the inhibitory effect of this compound strengthens over time following its initial interaction with the enzyme.

Steady-State and Pre-Steady-State Kinetic Methodologies

The kinetic characterization of this compound has been accomplished using both steady-state and pre-steady-state methodologies.

Steady-state kinetics are utilized to determine parameters like the IC50 value, where the rate of the enzymatic reaction is measured after it has reached a steady state in the presence of the inhibitor. uni-muenchen.de

Pre-steady-state kinetics, on the other hand, are employed to investigate the initial phases of the enzyme-inhibitor interaction before a steady state is established. nih.gov This approach is particularly useful for studying slow-binding inhibitors and for determining the association rate constants. nih.govrsc.org For instance, the progress curves of the enzymatic reaction in the presence of this compound are recorded continuously to determine the apparent first-order rate constant of inhibition, which can then be used to calculate the association rate constant. rsc.org

Influence of Physiologically Relevant Conditions (e.g., pH) on Reaction Kinetics

The enzymatic activity of elastases and the efficacy of their inhibitors can be significantly influenced by physiological conditions such as pH. For serine proteases like elastase, the catalytic activity is dependent on the ionization state of the catalytic triad (B1167595) residues (Histidine, Aspartic acid, and Serine). researchgate.net

While the general principle of pH dependence applies to the interaction between this compound and elastase, specific studies detailing the influence of varying pH on the reaction kinetics of this compound were not found in the provided search results. It is known that enzyme engineering can be employed to enhance enzyme reaction kinetics and activity under harsh conditions, including low or high pH. medchemexpress.com

Preclinical Research Models and Findings with Elastase Inhibitor Iii

In Vitro Cellular and Biochemical Models

In vitro studies have been instrumental in characterizing the specific interactions of Elastase Inhibitor III with its target enzymes and its functional consequences at the cellular level.

The human promyelocytic leukemia cell line, HL-60, and the human monocytic cell line, U937, are widely used models to study myeloid differentiation and neutrophil function. researchgate.netresearchgate.net While research on the direct effects of this compound on the differentiation and survival of these specific cell lines is not extensively documented in the reviewed literature, the known role of neutrophil elastase (NE) in myelopoiesis allows for informed hypotheses.

U937 cells can be differentiated into macrophage-like cells, and their use in survival assays has been established. researchgate.net Studies on other cell-permeable NE inhibitors have shown that they can promote cell survival and increase the formation of mature neutrophils in models of ELANE-associated neutropenia. nih.gov This suggests that by inhibiting intracellular NE, which can be cytotoxic when dysregulated, this compound could potentially enhance the survival and differentiation of neutrophil precursors.

| Cell Line | Typical Use in Neutrophil Research | Relevance to Elastase Inhibition |

|---|---|---|

| HL-60 | Model for neutrophil differentiation and function studies. researchgate.net | Potential model to study the impact of elastase inhibition on neutrophil development, though direct studies with this compound are limited. |

| U937 | Model for monocyte/macrophage differentiation and survival assays. researchgate.netresearchgate.net | Can be used to investigate the role of elastase in monocyte and macrophage biology and the effects of its inhibition. |

Patient-derived cells, such as induced pluripotent stem cells (iPSCs) and CD34+ hematopoietic stem and progenitor cells, offer a more clinically relevant model for studying diseases like ELANE-associated neutropenia. nih.gov Research in this area has primarily focused on other cell-permeable elastase inhibitors.

For instance, studies on patient-derived CD34+ cells have shown that certain NE inhibitors can restore neutrophil differentiation. researchgate.net Similarly, investigations using iPSCs have demonstrated that elastase inhibitors can promote cell survival and permit complete differentiation to mature neutrophils in the context of ELANE mutations. nih.gov Although specific data on this compound in these systems is not available, these findings support the principle that inhibiting mutant neutrophil elastase could be a viable therapeutic strategy.

Neutrophil elastase is a potent protease capable of degrading major components of the extracellular matrix (ECM), including elastin (B1584352), collagen, and fibronectin. nih.govnih.gov This degradation is a key event in the pathology of various inflammatory diseases.

Functional assays to measure the inhibition of ECM degradation by compounds like this compound are crucial. A common method is the elastin solubilization assay, where the ability of an inhibitor to prevent the breakdown of insoluble elastin into soluble fragments by elastase is quantified. While specific quantitative data for this compound in an elastin solubilization assay was not detailed in the provided search results, its known potent inhibitory activity against HLE suggests it would be effective in preventing elastin degradation. merckmillipore.com The degradation of elastin can be monitored by measuring the release of dye-labeled elastin fragments or by quantifying the remaining insoluble elastin.

Excessive elastase activity at mucosal surfaces can lead to the disruption of epithelial barrier integrity, a hallmark of inflammatory conditions. In vitro models using monolayer cultures of epithelial cells, such as Caco-2 cells, are used to study these effects.

Studies have shown that apically applied elastase can induce a significant, concentration-dependent increase in the permeability of epithelial monolayers, as measured by dextran flux and a decrease in trans-epithelial electrical resistance. nih.gov This loss of barrier function is dependent on the enzymatic activity of elastase and can be prevented by elastase inhibitors like ELAFIN. nih.gov Another study demonstrated that the chemoattractant hepoxilin A3 (HXA3) enhances the release of neutrophil elastase, which in turn promotes epithelial barrier disruption. This effect was diminished by the NE inhibitor Sivelestat. nih.govasm.org These findings suggest that this compound would likely exhibit a protective effect on epithelial barrier function by inhibiting the proteolytic activity of secreted elastase.

The inhibitory potency of this compound has been quantified using various protease activity assays. These assays typically employ a synthetic substrate that, when cleaved by the enzyme, produces a detectable signal, such as a chromophore or a fluorophore.

This compound (MeOSuc-Ala-Ala-Pro-Val-CMK) is a well-established inhibitor of human leukocyte elastase (HLE) and is also known to inhibit proteinase 3. medchemexpress.commdpi.com Fluorogenic peptide substrates like MeOSuc-Ala-Ala-Pro-Val-AMC are commonly used to measure elastase activity. oup.comglpbio.comreactionbiology.com In the presence of elastase, this substrate is cleaved, releasing the fluorescent AMC molecule, which can be quantified to determine enzyme activity. The potency of an inhibitor is often expressed as the concentration required to inhibit 50% of the enzyme's activity (IC50) or as the inhibition constant (Ki). This compound is reported to be a potent, irreversible inhibitor of HLE with a Ki of 10 µM. merckmillipore.com

| Assay Type | Principle | Common Substrate for Elastase | Reported Value for this compound |

|---|---|---|---|

| Chromogenic Assay | Enzymatic cleavage of a colorless substrate to produce a colored product, measured by absorbance. | N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | Used to confirm inhibitory activity. nih.gov |

| Fluorogenic Assay | Enzymatic cleavage of a non-fluorescent substrate to produce a fluorescent product, measured by fluorescence emission. glpbio.com | MeOSuc-Ala-Ala-Pro-Val-AMC oup.comglpbio.com | Potent inhibition demonstrated. mdpi.com |

| Inhibition Constant (Ki) Determination | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a more potent inhibitor. | N/A | 10 µM for Human Leukocyte Elastase (HLE) merckmillipore.com |

In Vivo Animal Models for Pathophysiological Investigation

Animal models are critical for understanding the role of elastase in various diseases and for evaluating the therapeutic efficacy of inhibitors like this compound. A key finding from in vivo research is that this compound protects against lung injury induced by the instillation of elastase. merckmillipore.com This is significant as excessive elastase activity is a major contributor to the pathology of inflammatory lung diseases.

While specific studies detailing the use of this compound in a broad range of pathophysiological animal models are limited in the reviewed literature, research on other elastase inhibitors provides a strong rationale for its potential efficacy. For example, the elastase inhibitor Sivelestat has been shown to be effective in animal models of HCl-induced lung injury and in inhibiting liver metastasis of pancreatic cancer. bioworld.combioworld.com Another model involves the induction of emphysema in mice through the administration of porcine pancreatic elastase, which is used to study the pathogenesis of COPD and to test potential therapies. mdpi.com The protective effect of this compound against elastase-induced lung injury suggests its potential utility in these and other inflammatory disease models. merckmillipore.com

Rodent Models of Acute Lung Injury and Emphysema

The intratracheal instillation of elastase in rodents is a widely utilized and established method to induce emphysema and acute lung injury for preclinical research. springernature.com This technique allows for the study of the pathogenesis of emphysema in a condensed timeframe. springernature.com There are two primary protocols for elastase-induced emphysema in mice: a single-dose oropharyngeal administration with analysis of lung structure and function between two days and four weeks post-treatment, and a repeated intratracheal exposure with observation one to four weeks after the final administration. springernature.com

Studies have revealed species-specific differences in the acute pulmonary response to elastase, which may influence the severity of emphysema development. For instance, Sprague-Dawley rats and Syrian Golden hamsters exhibit different responses to the same dose of pancreatic elastase. physiology.org Rats show a significant increase in alveolar-capillary permeability, while hamsters display more pronounced hemorrhagic changes. physiology.org Furthermore, rats demonstrate a substantially greater increase in both the concentration and activity of alpha 1-antitrypsin (α1-AT), a natural elastase inhibitor, in the bronchoalveolar lavage fluid (BALF) compared to hamsters. physiology.org This is accompanied by a more robust pro-inflammatory cytokine response (IL-6, IL-1β, and TNF-α) in rats. physiology.org These findings suggest that the differential cytokine release and functional inhibition of α1-AT could be key factors in the varying susceptibility to elastase-induced lung damage between these rodent species. physiology.org

In a mouse model of emphysema-dominant Chronic Obstructive Pulmonary Disease (COPD) induced by elastase, the therapeutic potential of thyroid hormone (T3) has been investigated. mdpi.com Intratracheal administration of T3 was found to ameliorate emphysema and improve respiratory function. mdpi.com This protective effect is thought to be linked to the upregulation of Ppargc1a, a master regulator of mitochondrial biogenesis, and Gclm, an antioxidant factor. mdpi.com The study highlights that exogenous T3 supplementation may be beneficial in acute exacerbations of COPD. mdpi.com

Another study in a mouse model of elastase-induced emphysema demonstrated that pharmacological inhibition of inducible nitric oxide synthase (iNOS) not only prevents the development of mild emphysema but can also trigger lung regeneration. nih.gov This treatment led to significant improvements in emphysematous lung structure and reversed pulmonary hypertension. nih.gov

Metallothionein, a protein with reactive oxygen species (ROS) scavenging activity, has also been shown to play a protective role in elastase-induced lung injury. nih.gov In metallothionein-knockout mice, porcine pancreatic elastase (PPE)-induced lung injury, including alveolar enlargement and respiratory impairment, was significantly exacerbated compared to wildtype mice. nih.gov The absence of metallothionein also led to more pronounced increases in inflammatory cells, pro-inflammatory cytokines, and cell death in the lung tissue, along with enhanced ROS production. nih.gov

Table 1: Key Findings in Rodent Models of Acute Lung Injury and Emphysema

| Model | Intervention | Key Findings |

|---|---|---|

| Sprague-Dawley Rats vs. Syrian Golden Hamsters | Pancreatic Elastase Instillation | Species-specific differences in alveolar-capillary permeability, hemorrhagic changes, α1-AT response, and cytokine profiles. physiology.org |

| C57BL/6J Mice | Porcine Pancreatic Elastase + iNOS Inhibitor (L-NIL) | iNOS inhibition led to significant lung regeneration, improvement of emphysema, and reversal of pulmonary hypertension. nih.gov |

| Metallothionein-Knockout Mice | Porcine Pancreatic Elastase | Exacerbated lung injury, increased inflammatory response, and enhanced ROS production in knockout mice. nih.gov |

| C57BL/6J Mice | Elastase-induced COPD + Thyroid Hormone (T3) | Intratracheal T3 treatment improved emphysema and respiratory function, likely through upregulation of Ppargc1a and Gclm. mdpi.com |

Pulmonary Inflammation Models (e.g., LPS-induced)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is frequently used to induce pulmonary inflammation in preclinical models, mimicking aspects of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In these models, neutrophil elastase inhibitors have demonstrated significant therapeutic potential.

For instance, the administration of Sivelestat, a specific neutrophil elastase inhibitor, has been shown to attenuate LPS-induced ALI in a hamster model. In a murine model of LPS-induced ALI during neutropenia recovery, Sivelestat treatment, both preventatively and therapeutically, mitigated lung edema and adverse histopathological changes. ersnet.org The inhibitor effectively reduced the accumulation of neutrophils and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6, as well as myeloperoxidase (MPO), in the bronchoalveolar lavage fluid (BALF). ersnet.org Furthermore, Sivelestat treatment led to decreased expression of ICAM-1 and NF-κB p65. ersnet.org

Another study investigated the effects of a novel inhaled neutrophil elastase inhibitor, AK0705, in a mouse model of LPS-induced lung injury. Inhalation of AK0705 ameliorated the lung injury and suppressed the secretion of pro-inflammatory cytokines including IL-6, TNF-α, IL-1β, and MCP-1 in the BALF. researchgate.net This was accompanied by a reduction in total protein levels in the BALF, indicating a decrease in pulmonary edema. researchgate.net The study also noted that AK0705 treatment significantly downregulated the levels of neutrophil extracellular trap (NET) markers, such as cell-free DNA (cfDNA), MPO-DNA, NE-DNA, and citrullinated histone H3 (citH3)-DNA, in the BALF. researchgate.net

A combined model using both elastase and LPS has been developed to study COPD-like disease in mice. nih.gov This model results in alveolar enlargement and changes in spirometry-like parameters, such as increased dynamic compliance and decreased expiratory capacity. nih.gov It also induces a mild airway inflammation characterized by a transient increase in lung mast cell progenitors. nih.gov In this model, mice deficient in the ST2 receptor or mast cells (Cpa3Cre/+) still developed impaired pulmonary function but exhibited a defective inflammatory response, including a reduction in alveolar macrophages. nih.govfrontiersin.org

Table 2: Effects of Elastase Inhibitors in LPS-Induced Pulmonary Inflammation Models

| Model | Inhibitor | Key Findings |

|---|---|---|

| Murine LPS-induced ALI during neutropenia recovery | Sivelestat | Attenuated lung edema and histopathological changes; reduced neutrophil accumulation and pro-inflammatory cytokines (TNF-α, IL-6, MPO) in BALF; decreased expression of ICAM-1 and NF-κB p65. ersnet.org |

| Murine LPS-induced ALI | AK0705 (inhaled) | Ameliorated lung injury; suppressed secretion of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β, MCP-1) in BALF; reduced total protein and NET markers in BALF. researchgate.net |

| Hamster LPS-induced acute lung inflammation | ONO-5046.Na | Attenuated LPS-induced acute lung inflammation. ersnet.org |

Models of Neutropenia in Myelopoiesis Research

Mutations in the ELANE gene, which encodes neutrophil elastase, are the most common cause of cyclic and severe congenital neutropenia (SCN). nih.gov Preclinical research utilizing cellular models has been instrumental in understanding the pathophysiology of these disorders and exploring potential therapeutic interventions, including elastase inhibitors.

Patient-derived induced pluripotent stem cells (iPSCs) have been used to model SCN. ashpublications.orgresearchgate.net In these models, iPSCs with ELANE mutations show a differentiation arrest at the promyelocyte/myelocyte stage when cultured with G-CSF, failing to mature into neutrophils. ashpublications.orgresearchgate.net These SCN iPSC-derived promyelocytes also exhibit significantly increased apoptosis. ashpublications.orgresearchgate.net The addition of a specific, cell-permeant neutrophil elastase inhibitor, Sivelestat, to the culture was able to rescue this granulocyte differentiation arrest. ashpublications.orgresearchgate.net

Similarly, studies using HL-60 cells, a human promyelocytic leukemia cell line, have provided insights into the effects of elastase inhibitors. nih.gov When these cells are engineered to express mutant neutrophil elastase, they show reduced survival. nih.gov Co-incubation with various β-lactam–based inhibitors of human neutrophil elastase, particularly one designated as MK0339, promoted cell survival and increased the formation of mature neutrophils. nih.gov Further investigations with CD34+ cells from patients with ELANE mutations have also shown that MK0339 can restore neutrophil differentiation. scientificarchives.com In contrast, other neutrophil elastase inhibitors like sivelestat, BAY-678, and GW311616 did not show the same effect on differentiation in this particular model. scientificarchives.com Molecular docking studies suggest that MK0339 may bind to an alternative site on the neutrophil elastase protein compared to other inhibitors, resulting in greater stability of the inhibitor-protein complex and suggesting a unique mechanism of action. scientificarchives.com

These findings from cellular models suggest that cell-permeable inhibitors of neutrophil elastase hold promise as a novel therapeutic strategy for ELANE-associated neutropenia. nih.gov

Table 3: Findings in Cellular Models of Neutropenia

| Cell Model | Mutation | Intervention | Key Findings |

|---|---|---|---|

| Patient-derived iPSCs | ELANE mutations (Q97P, I118N) | Sivelestat | Rescued granulocyte differentiation arrest. ashpublications.orgresearchgate.net |

| HL-60 cells expressing mutant NE | ELANE mutations (p.Pro139Leu, p.Cys151Tyr, p.V174_C181del, p.Gly214Arg) | MK0339 | Promoted cell survival and increased formation of mature neutrophils. nih.govfrontiersin.org |

| CD34+ cells from patients with ELANE mutations | Various ELANE mutations | MK0339 | Restored neutrophil differentiation. scientificarchives.com |

Investigations in Cancer Progression Models (e.g., Breast Cancer Metastasis)

Neutrophil elastase has been identified as a crucial mediator of chronic inflammation and tumor progression, with a potential role in promoting metastasis. nih.gov Preclinical studies using mouse models of breast cancer have provided significant evidence for the therapeutic potential of targeting neutrophil elastase to inhibit metastasis. nih.govnih.gov

In the Polyoma Middle T-antigen (PyMT) mouse model of breast cancer, genetic ablation of the Elane gene (NE−/−) resulted in a significant reduction in lung metastasis and improved metastasis-free survival. nih.govnih.gov Similarly, in the 4T1 mouse model of breast cancer, genetic deletion of Elane also strongly inhibited lung metastasis. aacrjournals.org

RNA-sequencing analysis of primary tumors from these models indicated that neutrophil elastase differentially regulates tumor-intrinsic actin cytoskeleton signaling pathways. nih.govnih.gov These pathways are critical for cell-to-cell contact and motility, and their alteration is consistent with the observed delay in metastasis in the absence of functional neutrophil elastase. nih.govnih.gov

Collectively, these findings from preclinical breast cancer models provide a strong rationale for investigating neutrophil elastase inhibitors as a potential treatment strategy for managing metastatic breast cancer in clinical settings. nih.govnih.gov

Table 4: Effects of Neutrophil Elastase Inhibition in Breast Cancer Metastasis Models

| Model | Intervention | Key Findings |

|---|---|---|

| PyMT Mouse Model | Genetic ablation of Elane (NE−/−) | Significantly reduced lung metastasis and improved metastasis-free survival. nih.govnih.gov |

| 4T1 Mouse Model | Genetic ablation of Elane (NE−/−) | Strongly inhibited lung metastasis. aacrjournals.org |

| PyMT Mouse Model | Pharmacological inhibition with AZD9668 | Significantly reduced lung metastases; improved recurrence-free, metastasis-free, and overall survival. nih.govnih.gov |

Ocular Disease Models (e.g., Age-Related Macular Degeneration)

Abnormal turnover of the extracellular matrix protein elastin has been implicated in the pathology of age-related macular degeneration (AMD). nih.govresearchgate.net Elastin is a critical component of Bruch's membrane, which separates the retinal pigment epithelium (RPE) from the choriocapillaris. nih.govresearchgate.net Reduced integrity of the elastin layer in Bruch's membrane is associated with choroidal neovascularization (CNV) in wet AMD. nih.govresearchgate.net

Preclinical studies in mouse models of AMD suggest that elastase enzymes may play a direct role in the disease's pathogenesis. nih.govresearchgate.net Significantly increased elastase activity has been observed in the retinas and RPE cells of AMD mouse models. nih.govresearchgate.net Furthermore, cultured RPE cells derived from human AMD patients also exhibit elevated elastase activity. nih.govresearchgate.net

In a mouse model where HTRA1, a serine protease with elastase activity, is overexpressed in the RPE, there is increased elastase activity in the RPE/choroid tissue and in primary RPE monolayer cultures derived from these mice. nih.gov This is accompanied by increased levels of soluble tropoelastin protein in the RPE/choroid tissues. nih.gov

The therapeutic potential of inhibiting elastase activity has been explored in these models. Alpha-1 antitrypsin (A1AT), a protease inhibitor that inactivates elastase, has been shown to reduce the size of CNV lesions in mouse models of wet AMD. nih.govresearchgate.net In the HTRA1 overexpressing mice, A1AT mitigated RPE thickening, an early phenotype of AMD. nih.govresearchgate.net

In vitro studies using ARPE-19 cell monolayers have shown that exposure to neutrophil elastase significantly increases the expression and secretion of vascular endothelial growth factor A (VEGFA), a key driver of CNV. nih.gov A1AT was able to completely inhibit this elastase-induced VEGFA expression and secretion and restore the integrity of the RPE monolayer. nih.govnih.gov

These findings from preclinical ocular disease models suggest that elastase inhibition may have therapeutic potential in modifying the progression of AMD. nih.govresearchgate.net

Table 5: Findings in Ocular Disease Models Related to Elastase Activity

| Model | Key Findings | Intervention | Effects of Intervention |

|---|---|---|---|

| AMD Mouse Models | Significantly increased elastase activity in retinas and RPE cells. nih.govresearchgate.net | Alpha-1 antitrypsin (A1AT) | Reduced CNV lesion sizes. nih.govresearchgate.net |

| HTRA1 Overexpressing Mice | Increased elastase activity in RPE/choroid tissue; RPE thickening. nih.gov | Alpha-1 antitrypsin (A1AT) | Mitigated RPE thickening. nih.govresearchgate.net |

| ARPE-19 Cell Monolayers | Neutrophil elastase exposure increased VEGFA expression and secretion, and decreased monolayer integrity. nih.gov | Alpha-1 antitrypsin (A1AT) | Completely inhibited elastase-induced VEGFA expression and secretion; restored RPE monolayer integrity. nih.govnih.gov |

Studies in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, including organ transplantation and stroke. Neutrophil elastase is implicated in the inflammatory cascade that contributes to this injury. Preclinical studies in animal models have demonstrated the protective effects of neutrophil elastase inhibitors in mitigating I/R-induced damage.

In a well-established mouse model of liver warm ischemia followed by reperfusion, pretreatment with the neutrophil elastase inhibitor Sivelestat significantly ameliorated hepatocellular damage. nih.gov This was evidenced by diminished serum alanine (B10760859) aminotransferase (sALT) levels at both 6 and 24 hours after reperfusion. nih.gov The protective effect was accompanied by a significant inhibition of neutrophil elastase activity and a reduction in neutrophil activity and infiltration into the liver tissue. nih.gov Furthermore, Sivelestat treatment downregulated the gene induction of pro-inflammatory cytokines and chemokines, as well as Toll-like receptor 4 (TLR4). nih.gov The study also found that Sivelestat reduced apoptosis via the caspase-3 pathway. nih.gov

Similarly, in a mouse model of renal I/R injury, pretreatment with Sivelestat was shown to alleviate acute kidney injury. nih.gov Sivelestat administration decreased renal neutrophil elastase levels, as well as serum creatinine and blood urea nitrogen levels. nih.gov It also reduced histological damage and cell apoptosis in the kidneys following I/R. nih.gov The protective mechanism in this model was associated with the suppression of the TLR4/Myd88/NF-κB signaling pathway and a reduction in the expression of pro-inflammatory mediators such as IL-6, MIP-2, MCP-1, and TNF-α in the kidneys. nih.gov

Other studies in rodent and rabbit models of transient focal cerebral ischemia have also shown that pharmacological inhibition of neutrophil elastase can reduce infarct volume, blood-brain barrier disruption, and edema. researchgate.net These findings collectively suggest that neutrophil elastase inhibition is a promising therapeutic strategy for mitigating the detrimental effects of ischemia-reperfusion injury across various organ systems. nih.govnih.gov

Table 6: Effects of Neutrophil Elastase Inhibition in Ischemia-Reperfusion Injury Models

| Model | Organ | Inhibitor | Key Findings |

|---|---|---|---|

| Mouse Model of Liver Warm I/R | Liver | Sivelestat | Ameliorated hepatocellular damage; reduced neutrophil activity and infiltration; downregulated pro-inflammatory cytokines/chemokines and TLR4; reduced apoptosis. nih.gov |

| Mouse Model of Renal I/R | Kidney | Sivelestat | Alleviated acute kidney injury; decreased serum creatinine and BUN; reduced histological damage and apoptosis; suppressed TLR4/Myd88/NF-κB signaling. nih.gov |

| Rodent and Rabbit Models of Transient Focal Ischemia | Brain | Various NE inhibitors | Reduced infarct volume, BBB disruption, and edema. researchgate.net |

Synthetic Approaches and Derivatization Strategies

Chemical Synthesis Methodologies of Elastase Inhibitor III

The chemical synthesis of elastase inhibitors encompasses a variety of approaches to construct diverse molecular scaffolds. While "this compound" is a specific peptide-based inhibitor (MeOSuc-AAPV-CMK), the broader class of elastase inhibitors includes a wide array of synthetic small molecules. medchemexpress.com Methodologies often focus on creating compounds that can interact with the active site of the elastase enzyme, a serine protease. proquest.com

Several classes of compounds have been synthesized as elastase inhibitors, each with its own synthetic pathway:

Cephalosporin (B10832234) Sulfones : These compounds are synthesized from 3-(hydroxymethyl)cephalosporin. A key step involves the hydrolysis of the corresponding acetate (B1210297) precursor. Further modifications, such as the development of a 3-vinylcephalosporin, have also been explored to create potent time-dependent inhibitors of human leukocyte elastase (HLE). nih.gov

N-Benzoylindazole Derivatives : A range of N-benzoylindazole derivatives have been synthesized and shown to exhibit inhibitory activities in the micromolar and nanomolar ranges. The synthesis focuses on modifications of the benzoyl group, where an unsubstituted benzoyl group has been found to be crucial for activity. proquest.com

Triazole Derivatives : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a key method used to synthesize 1,2,3-triazole derivatives of various scaffolds, such as 4,4'-dihydroxybenzophenone. This approach has yielded competitive inhibitors of elastase. proquest.com

Phosphonic-Type Inhibitors : Over 100 novel tripeptidyl derivatives of α-aminoalkylphosphonate diaryl esters have been synthesized to optimize their inhibitory activity against human neutrophil elastase (HNE). These efforts have led to compounds with significantly increased inhibitory potency. mdpi.com

These synthetic strategies highlight the diverse chemical space being explored to develop effective elastase inhibitors.

Synthesis of Novel Analogues for Structure-Activity Exploration

The synthesis of novel analogues is crucial for understanding the structure-activity relationships (SAR) of elastase inhibitors, which in turn guides the design of more potent and selective compounds. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its inhibitory activity.

Key findings from SAR explorations include:

Peptide-Based Inhibitors : For a series of carboxy-alkylamidated and N-acetylated peptides, maximum inhibition of human leukocyte elastase was achieved with specific structural features. nih.gov These include the protection of the N-terminus with a t-butyloxy-carbonyl (Boc) group, the use of valine residues in the oligopeptide fragment, and the attachment of an alkyl chain of 10 to 12 carbons to the C-terminus. nih.gov The compound Boc-[Val]3-NH[CH2]11–CH3 emerged as a highly potent inhibitor from these studies. nih.gov

Non-Peptidic Trifluoromethyl Ketones : In a series of 3-amino-6-phenylpyridin-2-one trifluoromethyl ketones, modification of the N-3 substituent was found to have a significant impact on oral activity in animal models. nih.gov While many substitutions at this position had little effect on in vitro potency, certain analogs, such as the parent amine, formamide, and specific benzyl (B1604629) sulfamides and sulfonamides, demonstrated significant activity when administered orally. nih.gov

3'-Substituted Cephalosporins : The inhibitory activity of 3'-substituted cephalosporin sulfones against HLE was found to correlate with the electron-withdrawing ability and the size of the substituent at the 3' position. nih.gov This indicates that electronic effects and steric factors play a crucial role in the potency of these inhibitors. nih.gov

Phosphonic Tripeptides : A study of over 50 phosphonic tripeptides with the general formula Boc-(l)-Val-AA1-ValP(OC6H4-S-CH3)2 explored the influence of different amino acid residues at the P2 position on HNE inhibitory activity. mdpi.com This systematic variation allowed for the identification of residues that enhance inhibitory potential. mdpi.com

| Inhibitor Class | Key Structural Feature | Impact on Activity |

|---|---|---|

| Peptide-Based | N-terminal Boc group, valine residues, C-terminal alkyl chain (10-12 carbons) | Maximizes inhibitory potency nih.gov |

| Non-Peptidic Trifluoromethyl Ketones | N-3 substituent on the pyridin-2-one core | Dramatically affects oral activity nih.gov |

| Cephalosporin Sulfones | Electron-withdrawing ability and size of the 3'-substituent | Correlates with inhibitory potency nih.gov |

| Phosphonic Tripeptides | Amino acid residue at the P2 position | Influences HNE inhibitory activity mdpi.com |

Recombinant Production of Peptide-Based Elastase Inhibitors

For peptide-based elastase inhibitors, recombinant DNA technology offers a powerful alternative to chemical synthesis, particularly for longer and more complex peptides. mdpi.com This approach involves the expression of the desired peptide in a host organism, such as bacteria or yeast.

The recombinant production of peptide-based elastase inhibitors offers several advantages:

Scalability : Fermentation-based processes can be scaled up to produce large quantities of the inhibitor, which can be more cost-effective than chemical synthesis for long peptides.

Stereochemical Purity : Biological systems produce peptides with high stereochemical fidelity, avoiding the potential for enantiomeric impurities that can arise during chemical synthesis.

Access to Complex Structures : Recombinant methods can be used to produce complex peptides, including those with intricate disulfide bonding patterns or post-translational modifications, which can be challenging to synthesize chemically.

Bacteria are known to naturally produce cyclic peptides that act as elastase inhibitors. mdpi.comunich.it This natural precedent suggests that engineered microbial systems can be effective platforms for producing novel peptide-based inhibitors. The process typically involves cloning the gene encoding the peptide inhibitor into an expression vector, transforming the vector into a suitable host, and then culturing the host under conditions that induce the expression of the peptide. Subsequent purification steps are then required to isolate the active inhibitor.

Development of Conjugated Inhibitor Systems for Enhanced Biological Efficacy in Models

To improve the therapeutic potential of elastase inhibitors, researchers are developing conjugated systems designed to enhance their biological efficacy. These strategies aim to improve properties such as targeting to the site of action, increasing residence time, and enabling controlled release of the active inhibitor.

One promising approach is the development of small molecule drug conjugates (SMDCs) . In one study, a novel class of SMDCs was designed to target αvβ3 integrins, which are often overexpressed in the tumor microenvironment. frontiersin.org These SMDCs consist of a peptidomimetic αvβ3 ligand linked to a payload via a peptide sequence that is a substrate for neutrophil elastase. frontiersin.org In the presence of neutrophil elastase in the tumor microenvironment, the linker is cleaved, releasing the active drug at the target site. This strategy allows for the targeted delivery of various payloads, including camptothecins and auristatins. frontiersin.org

Another strategy involves conjugating an elastase inhibitor to a carrier molecule to improve its pharmacokinetic properties. For example, a transition state inhibitor of HNE was attached to a 25-amino acid fragment of human surfactant peptide B. nih.gov This conjugation resulted in a construct with a long lung residence time, which is beneficial for treating lung diseases where elastase activity is implicated. Intratracheal administration of this conjugate was shown to prevent HNE-induced emphysema in a rodent model. nih.gov

These examples of conjugated inhibitor systems demonstrate a sophisticated approach to drug design, moving beyond the intrinsic activity of the inhibitor to optimize its performance in a biological context.

Biological and Pathophysiological Implications of Elastase Inhibition in Research

Regulation of Extracellular Matrix Turnover and Tissue Integrity

Neutrophil elastase is a potent serine protease capable of degrading key components of the extracellular matrix (ECM), including elastin (B1584352), collagen, and fibronectin. nih.govdermaviduals.de Dysregulated elastase activity can lead to excessive ECM breakdown, compromising tissue integrity and contributing to the pathology of various diseases. nih.govdermaviduals.de